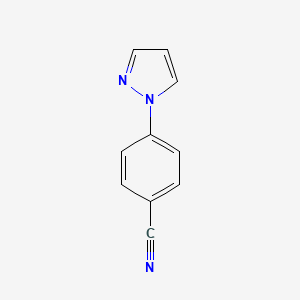

4-(1H-pyrazol-1-yl)benzonitrile

Overview

Description

4-(1H-Pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3 It is characterized by a pyrazole ring attached to a benzonitrile moiety

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to interact with various biological targets, such as tubulin , and enzymes in the cytochrome P450 superfamily .

Mode of Action

Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit tubulin polymerization , suggesting that they may affect cell division and growth.

Pharmacokinetics

It is predicted to have good absorption and bbb permeability, making it potentially suitable for oral administration .

Result of Action

Similar compounds have shown potential antibacterial and antifungal activity , suggesting that 4-(1H-pyrazol-1-yl)benzonitrile may also have antimicrobial properties.

Action Environment

It is recommended to be stored in a cool, dry place , suggesting that temperature and humidity may affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with pyrazole in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures . Another method involves the use of 4-bromo-2-chlorobenzonitrile and 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester in a Suzuki reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.

Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide in ethanol and water at elevated temperatures.

Cyclization: Aromatic aldehydes and hydrazines in ethanol.

Major Products:

4-(1H-Pyrazol-1-yl)benzoic acid: Formed by the hydrolysis of the nitrile group.

Various heterocyclic compounds: Formed through cyclization reactions involving the pyrazole ring.

Scientific Research Applications

4-(1H-Pyrazol-1-yl)benzonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

4-(1H-Pyrazol-1-yl)benzonitrile can be compared with other pyrazole-containing compounds:

1-(4-Cyanophenyl)pyrazole: Similar structure but with different substitution patterns.

4-(1H-Pyrazol-3-yl)benzonitrile: Another isomer with the pyrazole ring attached at a different position.

Uniqueness: The unique combination of the pyrazole ring and benzonitrile moiety in this compound imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

4-(1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring attached to a benzonitrile group. The molecular formula is C10H8N4, which allows it to participate in various chemical reactions, including substitution and cyclization reactions. Its structural characteristics contribute to its biological properties, particularly in enzyme inhibition and receptor binding.

1. Androgen Receptor Modulation

One of the most notable biological activities of this compound is its role as a tissue-selective androgen receptor modulator (SARM) . Research indicates that compounds with similar structures exhibit significant affinity for androgen receptors, leading to modulation of receptor activity. This mechanism is crucial for developing targeted therapies for conditions such as prostate cancer and other androgen-dependent diseases .

2. Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in various biological pathways. The compound has been investigated for its potential to act as an inhibitor of certain kinases, which play pivotal roles in cell signaling and cancer progression .

3. Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In particular, it has been evaluated against prostate cancer cell lines, showing the ability to inhibit cell proliferation effectively. For instance, a related compound from the pyrazole class exhibited up to 80% tumor growth inhibition in xenograft models derived from enzalutamide-resistant prostate cancer cells .

Case Studies

Several studies highlight the biological activity of this compound and its derivatives:

- Study on Androgen Receptor Antagonists : A library of aryl pyrazol-1-yl-propanamides was synthesized and characterized for their pharmacological properties. The incorporation of the pyrazole moiety significantly enhanced the antagonistic activity against androgen receptors, suggesting that similar modifications could improve the efficacy of this compound .

- Cytotoxicity Evaluation : A series of pyrazole derivatives were tested for cytotoxicity against various cancer cell lines using the sulforhodamine B assay. Results indicated that modifications to the pyrazole ring could lead to increased potency against human breast cancer cells (MCF-7), with specific compounds showing significant growth inhibition .

Data Table: Biological Activities of Related Compounds

Properties

IUPAC Name |

4-pyrazol-1-ylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPWCEHHSRUSKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25699-83-6 | |

| Record name | 4-(1-Pyrazolyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.